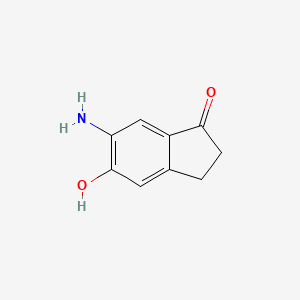

6-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indene derivatives This compound features a fused ring system consisting of a cyclopentanone and a benzene ring, with amino and hydroxy functional groups attached to the indene structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the reaction of 2,3-dihydro-1H-inden-1-one with appropriate reagents to introduce the amino and hydroxy groups. For instance, the reaction of 2,3-dihydro-1H-inden-1-one with thiophene-2-carbaldehyde in the presence of ethanol and potassium hydroxide can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods typically focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

化学反应分析

Types of Reactions

6-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The carbonyl group in the indene structure can be reduced to a hydroxyl group.

Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce a secondary alcohol.

科学研究应用

6-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

作用机制

The mechanism of action of 6-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxy groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access .

相似化合物的比较

Similar Compounds

2,3-Dihydro-1H-inden-1-one: Lacks the amino and hydroxy groups, making it less versatile in chemical reactions.

5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: Contains methoxy groups instead of amino and hydroxy groups, leading to different reactivity and applications.

Indacaterol Maleate: A related compound with a different substitution pattern, used as a bronchodilator.

Uniqueness

6-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both amino and hydroxy groups on the indene structure. This combination of functional groups provides a versatile platform for further chemical modifications and potential biological activities.

生物活性

6-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features an indene core substituted with amino and hydroxy groups, which are crucial for its biological activity. The presence of these functional groups allows for interactions with various molecular targets, including enzymes and receptors.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, preventing substrate access. This is particularly relevant in the context of neurodegenerative diseases where enzyme dysregulation is common.

- Receptor Interaction : It can interact with various receptors, influencing signaling pathways that are critical for cellular functions. For instance, it has shown potential as a dual antagonist for adenosine A1 and A2A receptors, which are implicated in neurological disorders .

Table 1: Summary of Biological Activities

Study on Enzyme Inhibition

In a study assessing the inhibitory effects on cholinesterases, several derivatives of indanones were synthesized, including this compound. The compound exhibited strong inhibitory activity against AChE, suggesting its potential use in treating Alzheimer's disease by preventing acetylcholine breakdown .

Research on Receptor Interactions

Another study focused on the interaction of the compound with adenosine receptors. The results indicated that specific substitutions on the indanone structure enhance binding affinity to A1 and A2A receptors. This finding opens avenues for developing new treatments for conditions such as Parkinson's disease and other neurodegenerative disorders .

Table 2: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 Values (nM) | Notes |

|---|---|---|---|

| 6-Amino-5-hydroxy-2,3-dihydro-1H-indene | Cholinesterase Inhibition | 14.8 - 18.6 | Strong inhibitor |

| Indacaterol Maleate | Bronchodilator | - | Different substitution pattern |

| 2-Benzylidene-1-Indanone | Adenosine Receptor Antagonist | - | Selective for A2A receptor |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 6-amino-5-hydroxy-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the indenone core. For example, halogenation (e.g., bromination or fluorination) at specific positions, followed by hydroxylation and amination via nucleophilic substitution or catalytic hydrogenation. Evidence from fluoro-hydroxy indenone derivatives suggests using palladium-catalyzed cross-coupling or regioselective oxidation to introduce substituents . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients, and stoichiometric ratios of reagents to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming substituent positions and stereochemistry. For instance, coupling patterns in aromatic regions can distinguish between para- and meta-substituted hydroxy/amino groups .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for verifying hydrogen-bonding networks and dihedral angles in the indenone scaffold .

- Mass spectrometry : High-resolution ESI-MS can confirm molecular weight and fragmentation patterns, especially for halogenated analogs .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can calculate HOMO-LUMO gaps, molecular electrostatic potential (MEP) surfaces, and Fukui indices to identify nucleophilic/electrophilic sites. For example, studies on similar indenone derivatives show that electron-withdrawing groups (e.g., -F) reduce HOMO energy, enhancing stability against oxidation . These insights guide synthetic modifications to improve redox properties or binding affinity .

Q. What strategies address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., bacterial strain specificity) or sample purity. To resolve these:

- Triangulation : Validate results across multiple assays (e.g., MIC tests for antimicrobial activity combined with time-kill curves) .

- Dose-response profiling : Compare EC50 values under standardized conditions (pH, temperature) to isolate structure-activity relationships (SAR) .

- Purity verification : Use HPLC with UV/Vis detection (≥95% purity threshold) to exclude confounding impurities .

Q. How can regioselectivity challenges in functionalizing the indenone core be mitigated?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:

- Directed ortho-metalation : Use directing groups (e.g., -NH2) to guide halogenation or hydroxylation to specific positions .

- Protecting groups : Temporarily block reactive sites (e.g., silylation of -OH groups) during amination steps to prevent undesired side reactions .

Biological and Mechanistic Questions

Q. What experimental designs are recommended for evaluating the anticancer potential of this compound?

- Methodological Answer :

- Kinase inhibition assays : Test against FAK (Focal Adhesion Kinase) using recombinant enzyme assays, with ATP-competitive inhibitors as positive controls .

- Cell viability assays : Use MTT or SRB protocols on cancer cell lines (e.g., ovarian or prostate cancer models), ensuring normalization to untreated controls .

- Mechanistic studies : Combine Western blotting (e.g., phospho-FAK detection) and apoptosis assays (Annexin V/PI staining) to confirm target engagement .

Q. How can researchers optimize the pharmacokinetic profile of this compound derivatives?

- Methodological Answer :

- LogP adjustments : Introduce polar groups (e.g., -SO3H) to improve aqueous solubility while retaining membrane permeability .

- Metabolic stability : Perform microsomal incubation assays (human liver microsomes) to identify vulnerable sites for deuteration or fluorination .

Q. Data Analysis and Validation

Q. What statistical approaches ensure robustness in SAR studies for this compound?

- Methodological Answer :

- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity to identify key drivers .

- Cluster analysis : Group derivatives by structural similarity (e.g., substituent position) to detect activity trends .

Q. How should researchers validate computational docking predictions for receptor binding?

- Methodological Answer :

属性

IUPAC Name |

6-amino-5-hydroxy-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-7-4-6-5(3-9(7)12)1-2-8(6)11/h3-4,12H,1-2,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJGBRALHXNLDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。